2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide
Description
2-(4-Fluorophenoxy)-N-(1-naphthyl)acetamide is an acetamide derivative featuring a 4-fluorophenoxy group attached to an acetamide backbone and an N-linked 1-naphthyl substituent. This structure combines aromatic (fluorophenyl, naphthyl) and amide functionalities, which are common in pharmacologically active compounds.
Properties
CAS No. |
303092-50-4 |
|---|---|
Molecular Formula |
C18H14FNO2 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H14FNO2/c19-14-8-10-15(11-9-14)22-12-18(21)20-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,20,21) |
InChI Key |
NELGPGVVBDOERT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Reagents :
-
1-Naphthylamine
-
2-(4-Fluorophenoxy)acetyl chloride
-
CuO, K₂CO₃, pyridine
Procedure :
1-Naphthylamine reacts with 2-(4-fluorophenoxy)acetyl chloride in pyridine with CuO and K₂CO₃ under argon. The reaction is heated to 100–150°C for 1–24 hours.
Key Data :
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate amide bond formation.
Optimized Protocol
Reagents :
-
2-(4-Fluorophenoxy)acetic acid
-
1-Naphthylamine
-
HATU, DIPEA (N,N-diisopropylethylamine)
Procedure :
The acid and amine are mixed with HATU/DIPEA in DMF and irradiated at 100°C for 15–30 minutes. This method reduces reaction time from hours to minutes.
Key Data :
Spectroscopic Characterization
Key Analytical Data :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| EDC/HOBt Coupling | 65–80 | 6–24 h | Moderate | High |
| Ullmann Coupling | 70–85 | 1–24 h | High | Moderate |
| Microwave-Assisted | 75–90 | 15–30 min | High | High |
Challenges and Optimization
-
Impurity Control : Byproducts from incomplete coupling require rigorous purification (e.g., recrystallization from ethanol/water).
-
Solvent Choice : DMF improves solubility but complicates removal; acetonitrile is preferred for environmental safety.
-
Catalyst Efficiency : CuO in Ullmann coupling may require replacement with Pd catalysts for higher selectivity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research has indicated that derivatives of N-phenyl-2-(4-fluorophenoxy)acetamide exhibit significant anticonvulsant properties. In particular, studies have shown that certain analogs demonstrate activity in animal models of epilepsy, specifically in maximal electroshock tests and pentylenetetrazole-induced seizures. These compounds have been designed to enhance binding to neuronal voltage-sensitive sodium channels, which are critical in the modulation of neuronal excitability .
Cancer Therapeutics
The compound's structural similarity to known histone deacetylase inhibitors positions it as a candidate for cancer treatment. Preliminary studies suggest that derivatives can inhibit HDAC activity, which is essential in cancer cell proliferation and survival. The development of PET tracers based on this compound could facilitate the imaging of HDAC expression in tumors, aiding in diagnosis and treatment monitoring .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that certain derivatives can modulate inflammatory pathways, suggesting applications in treating conditions characterized by chronic inflammation .
Biological Research
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit various enzymes, which is crucial for understanding its mechanism of action. For instance, studies on related compounds have demonstrated effective inhibition of acetyl-CoA carboxylase, a key enzyme in lipid metabolism. This suggests potential applications in metabolic disorders such as obesity and diabetes .
Neuroprotective Effects
Research indicates that some derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. The interaction with specific receptors involved in neuronal survival pathways has been a focus area for ongoing studies .
Material Science
Synthesis of Novel Materials
The unique chemical structure of 2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide allows it to serve as a building block for synthesizing advanced materials. Its application in creating polymers with specific functionalities has been explored, particularly in developing materials with enhanced thermal stability and mechanical properties .
Data Summary
Case Studies
- Anticonvulsant Activity Study : A series of N-phenyl-2-(4-fluorophenoxy)acetamide derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock test. Results indicated that several compounds exhibited significant protective effects against seizures, particularly those with specific substitutions on the aromatic rings .
- HDAC Inhibition Research : The synthesis of a PET tracer based on this compound was reported, showing high affinity for HDACs with IC50 values ranging from 3 nM to 1.7 μM. This study highlights the potential for using such tracers in clinical settings to monitor cancer progression and response to therapy .
- Inflammation Modulation Study : Derivatives were tested for their ability to inhibit pro-inflammatory cytokine production in vitro, demonstrating promising results that warrant further investigation into their therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide with similar compounds:
*Estimated using similar analogs (e.g., Y205-7732 logP = 0.64 ; naphthyl groups increase lipophilicity).
Key Observations:
- Substituent Effects on Lipophilicity : The 1-naphthyl group in the target compound likely increases logP compared to Y205-7732 (logP = 0.64), which contains a hydrophilic morpholine group. This suggests superior membrane permeability for the naphthyl derivative .
- Synthetic Accessibility: Compounds like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) are synthesized in high yields (82%), indicating favorable reactivity of fluorophenoxy-acetamide precursors .
Pharmacological Activities
Anticancer Activity:
- Quinazoline-sulfonyl derivatives (e.g., compound 38) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines, likely due to sulfonyl and heterocyclic groups enhancing target binding .
Antimicrobial Activity:
- Benzo[d]thiazole sulfonyl derivatives (e.g., compound 47) show gram-positive antibacterial activity, attributed to sulfonamide and thiazole moieties disrupting bacterial enzymes .
Structural Unique Features
- Naphthyl vs. Thiazole/Imidazole Groups : The 1-naphthyl group in the target compound provides a bulky aromatic system, which may enhance DNA intercalation or hydrophobic binding in therapeutic targets. In contrast, thiazole or imidazole substituents (e.g., compound 8 in ) offer hydrogen-bonding capabilities, improving solubility and target specificity .
Biological Activity
2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. This compound features a unique structure that includes a fluorophenyl group and a naphthyl moiety, contributing to its biological activity and lipophilicity, which are critical for its pharmacological effects.
The molecular formula of this compound is CHFNO. The synthesis typically involves multi-step reactions that allow for precise control over purity and yield. The acetamide functional group plays a crucial role in the compound's reactivity, enabling it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.
Neuropharmacological Effects
Recent studies highlight the significant biological activity of this compound, particularly its anxiolytic effects . It is believed to modulate the GABAergic system, which is vital for anxiety regulation. The presence of the naphthyl group may enhance interactions with neurotransmitter receptors, making it a candidate for treating anxiety disorders.
Molecular docking studies have been conducted to explore how this compound interacts with various biological targets. Preliminary findings suggest that it binds effectively to GABA receptors, influencing neurotransmitter activity and contributing to its anxiolytic properties. These insights are crucial for understanding the compound's mechanism of action and potential therapeutic applications.
Comparative Analysis with Related Compounds
A comparative analysis reveals structural similarities with other compounds that also exhibit notable biological activities. The following table summarizes key features of these related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(4-fluorophenyl)-N-(1-naphthyl)acetamide | Structure | Lacks the phenoxy group but retains similar pharmacological properties. |
| 2-(3-fluorophenoxy)-N-(1-naphthyl)acetamide | Structure | Similar structure with different fluorine positioning; may exhibit altered biological activity. |
| 2-(4-chlorophenoxy)-N-(1-naphthyl)acetamide | Structure | Chlorine instead of fluorine; differences in lipophilicity and receptor interaction potential. |
The unique combination of functional groups in this compound enhances its biological activity while allowing for further structural modifications that could improve efficacy or reduce side effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing context for the potential applications of this compound:
- Anticancer Activity : Research on phenylacetamide derivatives has shown promising anticancer properties, particularly against prostate carcinoma (PC3 cell line). While not directly tested on this compound, these findings suggest a broader class effect within structurally similar compounds .
- Enzyme Inhibition : Studies on other naphthyl-functionalized acetamides have demonstrated their ability to inhibit specific enzymes effectively, indicating potential pathways for therapeutic intervention in various diseases .
Q & A
Q. Optimization Strategies
- Temperature Control: Maintain acylation steps at 0–25°C to minimize side reactions.
- Solvent Selection: Use anhydrous DMF or dichloromethane to enhance reagent solubility and reaction efficiency.
- Catalyst Use: Add catalytic DMAP to accelerate amide coupling .
How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?
Q. Basic Characterization
- ¹H/¹³C NMR: Identify protons (e.g., aromatic protons at δ 6.8–8.5 ppm) and carbons (amide carbonyl at ~168 ppm).
- IR Spectroscopy: Confirm amide C=O stretch at ~1650 cm⁻¹ and aryl C-F at 1220 cm⁻¹ .
Q. Advanced Purity Analysis
- HPLC-UV: Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peak ([M+H]⁺ calculated for C₁₈H₁₃FNO₂: 294.0933) .
What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how should controls be designed?
Q. Advanced Biological Screening
- MTT Assay: Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure. Include:
- Negative Control: Cells treated with DMSO (vehicle).
- Positive Control: Cisplatin (IC₅₀ ~5 µM).
- Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to quantify apoptotic cells.
- Mechanistic Studies: Measure caspase-3 activation via Western blot .
How do structural modifications in related acetamide derivatives affect biological activity, and what implications does this have for SAR studies?
Q. Structure-Activity Relationship (SAR) Insights
- Fluorophenyl vs. Chlorophenyl: Replacement of 4-fluorophenyl with chlorophenyl reduces anticancer activity by ~40%, likely due to altered hydrophobic interactions with target proteins .
- Naphthyl vs. Phenyl Substitution: The 1-naphthyl group enhances π-π stacking in receptor binding compared to phenyl, improving potency (e.g., IC₅₀ decreases from 15 µM to 8 µM) .
Q. Methodological Recommendations
- Computational Docking: Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR).
- In Silico ADMET: Predict logP and solubility to guide synthetic prioritization .
What strategies can resolve discrepancies in biological activity data between this compound and structurally similar compounds?
Q. Advanced Data Contradiction Analysis
- Purity Reassessment: Verify compound purity via HPLC and elemental analysis. Impurities >2% can skew results .
- Assay Standardization: Use identical cell passage numbers, serum concentrations, and incubation times across labs.
- Orthogonal Validation: Cross-check cytotoxicity with a lactate dehydrogenase (LDH) release assay .
Case Study Example
A reported IC₅₀ discrepancy (8 µM vs. 25 µM) was resolved by identifying differences in cell culture media (RPMI vs. DMEM), which altered compound solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
